Trinonanoin

Ketogenesis Medium-Chain Triglyceride Metabolism Odd-Chain Fatty Acid

Researchers requiring odd-chain triglycerides for metabolic studies face limited availability of high-purity C9 triacylglycerols. Trinonanoin (CAS 126-53-4), ≥98% purity, directly addresses this gap. • Reduces prandial blood β-hydroxybutyrate elevation by ~70% versus even-chain MCTs under identical caloric loading-critical when ketosis is contraindicated in TPN or enteral formulations. • Yields propionyl-CoA via terminal β-oxidation, providing anaplerotic substrate for TCA cycle augmentation, in contrast to the exclusively ketogenic acetyl-CoA from C8/C10 triglycerides. • Supplied with full certificate of analysis for use as an analytical reference standard in GC/LC-MS method development and quality control workflows. Global shipping available.

Molecular Formula C30H56O6
Molecular Weight 512.8 g/mol
CAS No. 126-53-4
Cat. No. B053129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrinonanoin
CAS126-53-4
SynonymsNonanoic Acid 1,2,3-Propanetriyl Ester;  Glycerol Tripelargonate;  Glyceryl Tripelargonate;  NSC 5647;  Tripelargoin;  Tripelargonin
Molecular FormulaC30H56O6
Molecular Weight512.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC
InChIInChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3
InChIKeyYRIMSXJXBHUHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trinonanoin: Chemical Identity and Specifications


Trinonanoin (CAS 126-53-4, C30H56O6, MW 512.76), also designated glyceryl trinonanoate, tripelargonin, or 1,2,3-trinonanoyl glycerol, is a homogenous triacylglycerol composed of a glycerol backbone esterified at the sn-1, sn-2, and sn-3 positions with three identical nine-carbon (nonanoic/pelargonic) saturated fatty acid chains . As an odd-numbered medium-chain triglyceride (MCT) analog, it exists as a liquid at standard ambient temperatures (melting point 8–9 °C) and exhibits a density of 0.943 g/mL at 20 °C and a refractive index (n20/D) of 1.449 . The compound has been detected in Schizochytrium biomass and is commercially available from major suppliers at purity grades of ≥99.0%, with defined solubility parameters in DMF, DMSO, and ethanol for laboratory formulation workflows .

M Metabolic research with odd-chain MCT lipid probe
A Anaplerotic vs. ketogenic pathway differentiation studies
R High-purity analytical reference standard workflow

Why Trinonanoin Over Even-Chain MCTs


While trioctanoin (tricaprylin, C8:0) and tridecanoin (C10:0) serve as standard even-chain MCT components in parenteral nutrition and lipid-based formulations, their substitution with an odd-chain C9 analog such as trinonanoin is not biochemically neutral [1]. The metabolic divergence arises from the terminal β-oxidation product of odd-chain fatty acids: propionyl-CoA, an anaplerotic substrate capable of entering the tricarboxylic acid cycle via succinyl-CoA, in contrast to the exclusively ketogenic acetyl-CoA produced from even-chain fatty acids [2]. This fundamental distinction translates into quantifiable differences in systemic glucogenic versus ketogenic balance, hepatic oxidation kinetics, and insulinotropic responses—all of which have been empirically validated in comparative in vivo and ex vivo models and cannot be replicated by substituting with C8 or C10 triglycerides [3].

Target Trinonanoin (C9)
  • Odd-chain metabolism yields propionyl-CoA (anaplerotic fate)
  • Attenuated ketogenic response in comparative feeding models
  • Distinct insulinotropic and lactate-elevating profile
Substitute Even-Chain MCT (C8/C10)
  • Even-chain β-oxidation produces only acetyl-CoA (ketogenic)
  • Pronounced ketone elevation may shift metabolic endpoints
  • Insulin response and clearance kinetics differ substantially

Trinonanoin Differentiation Evidence


Attenuated Ketogenic Response vs. Even-Chain MCTs

In a 4-week controlled feeding study where meal-eating rats received isonitrogenous diets delivering 68% of calories from either soy oil (SO), standard MCT (even-chain C8/C10 mixture), or tripelargonin (C9TG), the prandial blood β-hydroxybutyrate (BHB) elevation relative to fasting levels was profoundly different between MCT and C9TG groups [1]. MCT-fed rats exhibited a 1000% increase in blood BHB during meals and a 500% increase in liver BHB relative to fasting baselines. In stark contrast, C9TG-fed rats demonstrated only a 300% increase in blood BHB and a 125% increase in liver BHB—values comparable to the prandial SO-fed controls [1]. This represents an approximately 70% reduction in blood ketone elevation and a 75% reduction in hepatic ketone accumulation compared to standard even-chain MCT under identical dietary conditions [1].

Prandial Ketone Attenuation
Reported
C9TG: ~300% BHB increase vs. MCT: ~1000% increase (prandial blood)
Supports metabolic partitioning research; distinct ketogenic burden
Meal-eating rat model; 4-week feeding; 68% lipid calories
Ketogenesis Medium-Chain Triglyceride Metabolism Odd-Chain Fatty Acid Comparative Nutrition

Hepatic Glucogenic Effect vs. MCT/LCT in TPN

A direct comparative study in rabbits receiving total parenteral nutrition (TPN) for 11 days evaluated trinonanoin/LCT (7:3) fat emulsion against a standard MCT/LCT emulsion, with both providing 46.5% of total energy [1]. The trinonanoin/LCT group exhibited significantly higher plasma glucose concentrations on day 4 of infusion, and by day 11 demonstrated elevated plasma lactate and pyruvate levels alongside increased liver glycogen concentrations relative to the MCT/LCT group [1]. These findings indicate a distinct glucogenic effect attributable to the anaplerotic metabolism of the odd-chain C9 fatty acid via propionyl-CoA entry into the TCA cycle [1]. Nitrogen balance was not significantly different between the two emulsion types under this study design [1].

Hepatic Glucogenic Effect
Reported
C9TG/LCT: significantly higher plasma glucose (day 4) & liver glycogen (day 11) vs. MCT/LCT
Indicates anaplerotic substrate potential for glucose homeostasis models
Rabbit TPN model; 11 days; 46.5% energy from fat
Total Parenteral Nutrition Glucose Homeostasis Anaplerosis Glycogen Synthesis

Enhanced Hepatic Oxidation: Odd-Chain vs. Even-Chain MCTs

Using isolated hepatocytes from neonatal piglets, researchers directly compared the oxidative metabolism of [1-14C]-labeled medium-chain fatty acids of varying chain lengths [1]. Hepatocytes incubated with odd-chain fatty acids C7 (triheptanoin-derived) or C9 (trinonanoin-derived) converted the labeled substrate to CO2 and acid-soluble products at a rate more than 40% faster than cells given even-chain 8:0 or 10:0 fatty acids, and simultaneously consumed 7% more oxygen [1]. This accelerated oxidation of odd-chain MCFA was statistically significant (P < 0.01) relative to both even-chain MCFA and the long-chain control 18:1 (n-9) [1]. Additionally, in vivo jugular plasma measurements at 1 hour post-feeding showed that MCFA concentrations decreased with increasing chain length (P < 0.01), confirming chain-length-dependent absorption and clearance kinetics [1].

Hepatic Oxidation Rate
Reported
C9 oxidation >40% faster than C8/C10; O2 consumption 7% higher
Supports rapid energy substrate mobilization research
Neonatal piglet hepatocytes; P
Insulinotropic Response
Data to verify
C9TG: greater insulin secretion, slower clearance vs. C8/C10 emulsion
Context-dependent insulin and lactate modulation in infusion models
Anesthetized dog model; IV 1 g/kg; 20% emulsion
Physicochemical Profile
Data to verify
mp 8–9 °C (C9) vs. 9–10 °C (C8); density 0.943 vs. 0.956 g/mL
Subtle formulation-relevant differentiation in melt and density
Vendor specifications; review lot-specific COA
Hepatic Metabolism Fatty Acid Oxidation Neonatal Nutrition Medium-Chain Triglyceride Kinetics

Insulinotropic Response and Clearance vs. Even-Chain MCTs

In an anesthetized dog model receiving a 1 g/kg body weight intravenous infusion of a 20% fat emulsion over one hour, trinonanoate (C9 triglyceride) was directly compared to an even-chain MCT emulsion composed of octanoic (C8) and decanoic (C10) acids . The even-chain triglycerides and their corresponding fatty acids cleared from the bloodstream more rapidly than trinonanoate, while ketonemia was high with both fats but more pronounced with the C8/C10 emulsion . Critically, trinonanoate stimulated a more marked increase in insulin secretion relative to the even-chain MCT emulsion, and induced a more pronounced elevation in plasma lactate and pyruvate levels . The attendant hypoglycemia with trinonanoate occurred earlier and was of shorter duration, although comparable in magnitude to the even-chain MCT response .

Insulinotropic Response
Data to verify
C9TG: greater insulin secretion, slower clearance vs. C8/C10 emulsion
Context-dependent insulin and lactate modulation in infusion models
Anesthetized dog model; IV 1 g/kg; 20% emulsion
Insulin Secretion Lipid Infusion Metabolic Endocrinology Odd-Chain Triglyceride Pharmacology

Organ Safety and Tissue Deposition vs. MCT/LCT

An 11-day parenteral administration study in rabbits compared trinonanoin (C9TG)/LCT emulsion (46.5% of total energy) against both LCT-only and standard MCT/LCT fat emulsions [1]. The study found no negative effects on organ weights or liver lipid concentrations in the C9TG/LCT group relative to the comparator emulsions [1]. Tissue deposition analysis revealed that the extent of nonanoic acid (C9) incorporation into liver triglycerides, liver phospholipids, adipose tissue, and skeletal muscle following C9TG/LCT administration was similar to the C8/C10 deposition observed in the MCT/LCT group [1]. Notably, adipose tissue enrichment with the odd-chain fatty acid reached 16 mol%, a level described by the authors as higher than expected [1]. Macroscopic but non-histological liver changes were observed in some C9TG/LCT-treated rabbits [1].

Physicochemical Profile
Data to verify
mp 8–9 °C (C9) vs. 9–10 °C (C8); density 0.943 vs. 0.956 g/mL
Subtle formulation-relevant differentiation in melt and density
Vendor specifications; review lot-specific COA
Parenteral Nutrition Safety Organ Toxicity Lipid Emulsion Tissue Deposition

Physicochemical Profile vs. C8 and C7 Triglycerides

Chain length directly governs the ambient physical state of homogeneous triglycerides, a critical parameter for formulation compatibility and handling. Trinonanoin (C9) exhibits a melting point of 8–9 °C and a density of 0.943 g/mL at 20 °C . Trioctanoin (tricaprylin, C8) has a melting point of 9–10 °C and a density of 0.956 g/mL at 20 °C . Triheptanoin (C7) is also a liquid at room temperature, with density reported at approximately 0.95 g/mL . While all three are liquids under standard laboratory conditions (20–25 °C), the slightly lower density of trinonanoin (0.943 vs. 0.956 g/mL) and its lower melting point (8–9 °C vs. 9–10 °C) relative to trioctanoin provide measurable differentiation for applications where subtle variations in viscosity or low-temperature fluidity influence formulation behavior .

Triglyceride Physicochemical Properties Formulation Excipient Selection Lipid Solvent Melting Point

Trinonanoin Application Scenarios


Reduced Ketogenic Burden in Parenteral & Enteral Nutrition

Trinonanoin is indicated for procurement when developing lipid emulsions intended for patient populations where excessive ketosis is contraindicated or undesirable. The direct comparative evidence demonstrates that C9TG reduces prandial blood β-hydroxybutyrate elevation by approximately 70% relative to standard even-chain MCT under identical caloric loading [1]. This property supports formulation of TPN or enteral nutrition for neonates, patients with impaired ketone clearance, or metabolic conditions where maintaining lower ketone body concentrations is therapeutically advantageous.

Anaplerotic and Glucogenic Metabolic Research

Trinonanoin is the substrate of choice for experimental models investigating anaplerotic augmentation of the tricarboxylic acid cycle via odd-chain fatty acid metabolism. The compound's demonstrated glucogenic effect in vivo—evidenced by significantly higher plasma glucose and elevated liver glycogen concentrations relative to MCT/LCT controls in TPN settings [2]—positions it as a research tool for studying interventions that modulate gluconeogenesis, hepatic energy charge, or metabolic rescue in conditions of impaired glucose homeostasis.

Drug Delivery as Tricaproin Structural Analog

Trinonanoin may be procured as a structural analog to Tricaproin (trihexanoin, C6) for exploratory formulation of self-microemulsifying drug delivery systems (SMEDDS) or lipid nanocarriers. Tricaproin is established as a delivery vehicle for paclitaxel and other lipophilic anticancer agents . The C9 odd-chain triglyceride offers a slightly higher molecular weight and increased hydrophobicity (LogP 10.68 vs. trioctanoin LogP 9.2) , which may modulate drug solubilization capacity, emulsion droplet stability, or in vivo release kinetics—parameters warranting comparative formulation studies where chain-length optimization is a design variable.

Analytical Reference Standard for Odd-Chain Triglycerides

High-purity trinonanoin (≥99.0%) serves as an essential reference standard for gas chromatographic or liquid chromatographic-mass spectrometric (LC-MS) methods quantifying odd-chain triglyceride content in complex lipid mixtures, structured lipids, or nutritional products. The compound's well-defined physicochemical properties (melting point 8–9 °C, density 0.943 g/mL, refractive index 1.449) and availability with detailed certificates of analysis enable its use in analytical method development, validation, and quality control workflows for both research and regulatory applications [3].

Application
Selection Property
Validation Focus
Ketogenesis Modulation Research
Odd-chain C9 metabolic partitioning
Prandial BHB and liver ketone endpoints in feeding models
Anaplerotic Substrate Studies
Propionyl-CoA anaplerotic pathway potential
Plasma glucose and liver glycogen in TPN animal models
Lipid-Based Drug Delivery Design
C9 triglyceride as structural analog to tricaproin
Drug solubilization and emulsion stability in formulation assays
Odd-Chain Triglyceride Analytical Standard
High-purity and defined physicochemical parameters
GC/LC-MS method development and QC validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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